1-Acetoxy-1,3-butadiene

Catalog No.
S678865
CAS No.
1515-76-0
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetoxy-1,3-butadiene

CAS Number

1515-76-0

Product Name

1-Acetoxy-1,3-butadiene

IUPAC Name

[(1E)-buta-1,3-dienyl] acetate

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4+

InChI Key

NMQQBXHZBNUXGJ-SNAWJCMRSA-N

SMILES

CC(=O)OC=CC=C

Canonical SMILES

CC(=O)OC=CC=C

Isomeric SMILES

CC(=O)O/C=C/C=C

Molecular Structure Analysis

1-ABD exists as a mixture of cis and trans isomers due to the double bond between the first two carbon atoms (C=C). The cis isomer has both the acetoxy group (OCOCH3) and the hydrogen on the same side of the double bond, while the trans isomer has them on opposite sides [, ]. This difference in spatial arrangement can influence reactivity in some reactions.


Chemical Reactions Analysis

Synthesis:

1-ABD is typically synthesized through the reaction of crotonaldehyde (CH3CH=CHCHO) with acetic anhydride ((CH3CO)2O) in the presence of a potassium or sodium acetate catalyst [, ].

CH3CH=CHCHO + (CH3CO)2O -> CH3COOCH=CH-CH=CH2 (1-ABD)

Diels-Alder Reactions:

1-ABD acts as a diene (molecule with two conjugated double bonds) in Diels-Alder reactions. It readily reacts with dienophiles (molecules with a double bond and an electron-withdrawing group) to form cyclic adducts []. Here's a general example:

1-ABD + Dienophile -> Cycloadduct

Some specific examples include reactions with:

  • ortho-carbazolequinones to yield benzocarbazolequinone.
  • diethyl ketovinylphosphonate (with or without Lewis acid assistance).
  • methyl acrylate to yield racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acid.

Other Reactions:

Research suggests the cis isomer might be a stronger inhibitor of vinyl acetate polymerization compared to the trans isomer []. However, further investigation is needed in this area.


Physical And Chemical Properties Analysis

  • Appearance: Liquid []
  • Boiling Point: 60-61 °C/40 mmHg (lit.) []
  • Density: 0.945 g/mL at 25 °C (lit.) []
  • Refractive Index: n20/D 1.469 (lit.) []
  • Vapor Pressure: 40 mmHg (53 kPa) at 60 °C []
  • Stability: Flammable liquid []. May require specific storage conditions (e.g., 2-8 °C) to maintain stability [].
  • Solubility: Solubility data is not readily available.
  • Flammability: 1-ABD is classified as a flammable liquid (Flash point data not available) [].
  • Skin Irritation: May cause skin irritation [].
  • Specific precautions: Standard laboratory safety practices should be followed when handling 1-ABD, including the use of appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

Diene in Diels-Alder Reactions

-Acetoxy-1,3-butadiene is a diene, a molecule with two conjugated double bonds. This structure makes it a valuable reactant in Diels-Alder reactions, a type of cycloaddition reaction commonly used in organic synthesis to form cyclic compounds.

During a Diels-Alder reaction, the conjugated diene reacts with a dienophile, a molecule containing an electron-deficient double bond. The reaction forms a new six-membered ring with a carbon-carbon single bond between the diene and the dienophile.

Studies have shown that 1-Acetoxy-1,3-butadiene can participate in Diels-Alder reactions with various dienophiles, including:

  • Ortho-carbazolequinones: This reaction yields benzocarbazolequinones, which have potential applications in organic electronics and materials science [].
  • Diethyl ketovinylphosphonate: This reaction can be performed with or without the aid of a Lewis acid catalyst. Lewis acids are electron-pair acceptors that can increase the electrophilicity of the dienophile, making it more reactive [].
  • Methyl acrylate: This reaction produces racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acid, a potential precursor to various biologically active compounds [].

XLogP3

1.2

UNII

4B2X0YSB2H

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

35694-20-3
1515-76-0

Wikipedia

(1E)-1,3-butadienyl acetate

Dates

Modify: 2023-08-15

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